molecular formula C8H12O4 B2387779 Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate CAS No. 1495959-53-9

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B2387779
CAS No.: 1495959-53-9
M. Wt: 172.18
InChI Key: LKJJHTZMACARLF-UHFFFAOYSA-N
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Description

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate: is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring fused to an octane backbone. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring. One common method includes the use of 1,2-diol and dimethyl carbonate in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted spiro compounds.

Mechanism of Action

The mechanism of action of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

  • 1,6-Dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Comparison: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 1,7-dioxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJJHTZMACARLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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